N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide

Description

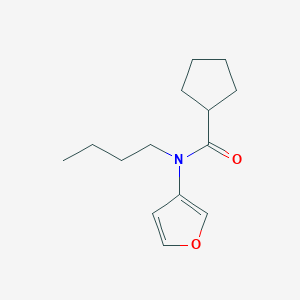

N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide (CAS No. 62187-68-2) is a cyclopentanecarboxamide derivative characterized by a unique combination of substituents: an n-butyl chain and a furan-3-yl group attached to the carboxamide nitrogen. Its molecular formula is C₁₄H₂₁NO₂, with a molar mass of 235.32 g/mol . The structural framework includes a cyclopentane ring fused to a carboxamide group, which is substituted with a hydrophobic n-butyl chain and a heteroaromatic furan moiety.

Properties

CAS No. |

62187-68-2 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

N-butyl-N-(furan-3-yl)cyclopentanecarboxamide |

InChI |

InChI=1S/C14H21NO2/c1-2-3-9-15(13-8-10-17-11-13)14(16)12-6-4-5-7-12/h8,10-12H,2-7,9H2,1H3 |

InChI Key |

CYJJHZOVGCUPAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=COC=C1)C(=O)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide can be achieved through several methods. One common approach involves the reaction of furan-3-carboxylic acid with cyclopentanecarboxylic acid chloride in the presence of a base, followed by the addition of N-butylamine. This reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as copper(II) triflate (Cu(OTf)2) may be used to facilitate the reaction and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles such as halogens for substitution reactions. These reactions typically occur under controlled conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include furan-3-carboxylic acid derivatives, alcohols, amines, and various substituted furan derivatives. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The furan ring can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify specific biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

Phenylamino-Substituted Cyclopentanecarboxamides

describes cyclopentanecarboxamides with phenylamino substituents (Table 1). These compounds share the carboxamide-cyclopentane core but differ in their aromatic substituents:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1-(Phenylamino)cyclopentanecarboxamide (2a) | C₁₂H₁₄N₂O | 202.26 | Phenyl | 166 | 90 |

| 1-[(4-Methylphenyl)amino]cyclopentanecarboxamide (2b) | C₁₃H₁₆N₂O | 216.28 | 4-Methylphenyl | 120 | 85 |

| 1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide (2c) | C₁₃H₁₆N₂O₂ | 232.28 | 4-Methoxyphenyl | 90–93 | 50 |

Key Observations :

- Substituent Effects: The target compound replaces the phenylamino group with aliphatic (n-butyl) and heteroaromatic (furan-3-yl) substituents. This reduces crystallinity, as evidenced by the absence of a reported melting point for the target compound compared to the phenylamino analogs (e.g., 2a: 166°C) .

Agrochemical Carboxamide Analogs

highlights carboxamides used as pesticides, such as cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) and flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide). These compounds share the carboxamide backbone but differ in substituents (Table 2):

| Compound Name | Molecular Formula | Substituents | Application |

|---|---|---|---|

| Cyprofuram | C₁₄H₁₃ClN₂O₂ | 3-Chlorophenyl, tetrahydro-2-oxo-3-furanyl | Fungicide |

| Flutolanil | C₁₇H₁₆F₃NO₂ | 3-Isopropoxyphenyl, trifluoromethyl | Nematicide/Fungicide |

Key Observations :

- Heterocyclic Moieties: The furan group in cyprofuram and the trifluoromethyl group in flutolanil are critical for bioactivity.

- Structural Divergence : Unlike cyprofuram’s cyclopropane ring, the target compound’s cyclopentane ring may alter steric interactions with biological targets.

Comparison with Alkyl-Substituted Taxane Analogs

describes taxane derivatives (e.g., baccatin III esters) with n-butyl or pentyl chains. While structurally distinct from the target compound, these analogs illustrate the role of alkyl chains in modifying physicochemical properties:

| Compound Name | Alkyl Chain | Key Property Modification |

|---|---|---|

| Baccatin III 13-ester with n-butanoylamino analog | n-Butyl | Increased lipophilicity, altered solubility |

Key Observations :

Research Implications

The structural uniqueness of N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide lies in its hybrid aliphatic-heteroaromatic substitution pattern. Compared to phenylamino analogs, it may exhibit reduced crystallinity and enhanced bioavailability. Its furan moiety aligns with pesticidal carboxamides, though further studies are needed to evaluate bioactivity. The n-butyl chain’s role in modulating lipophilicity parallels trends observed in taxane drug design .

Q & A

Q. What validated synthetic routes are available for N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized?

The synthesis of structurally analogous carboxamides (e.g., acetamide derivatives) typically involves coupling cyclopentanecarboxylic acid derivatives with substituted amines. A two-step protocol is recommended:

Activation of the carboxylic acid : Use bromoacetyl bromide or chloroethyl reagents to generate an acyl chloride intermediate under anhydrous conditions .

Amide coupling : React the activated intermediate with N-butyl-N-(furan-3-yl)amine in the presence of a base (e.g., triethylamine or KCO) and a polar aprotic solvent (e.g., DMF or acetonitrile). Catalytic KI may enhance reactivity in nucleophilic substitutions .

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–25°C (step 1); 50–80°C (step 2) | Higher temperatures risk furan ring decomposition |

| Solvent | Anhydrous DMF or THF | Minimizes hydrolysis |

| Molar Ratio (Acid:Amino) | 1:1.2 | Excess amine drives reaction |

| Purification | Column chromatography (silica gel, hexane/EtOAc) | Removes unreacted starting materials |

Q. How can researchers characterize the structural integrity of this compound?

A multi-technique approach is essential:

- NMR Spectroscopy :

- Mass Spectrometry (EI-MS) : Look for molecular ion [M] matching the molecular weight (CHNO, theoretical MW: 235.33). Fragmentation patterns should align with cyclopentane and furan moieties .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How do stereochemical and electronic properties of the furan ring influence the compound’s bioactivity?

The furan ring’s electron-rich nature may enhance binding to biological targets (e.g., enzymes or receptors). Computational modeling (DFT or molecular docking) can predict:

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions on the furan ring.

- Conformational stability : Assess torsional angles between the cyclopentane and furan moieties using software like Gaussian or Schrödinger .

Experimental validation via SAR studies (e.g., substituting furan with thiophene or phenyl groups) can isolate electronic effects .

Q. What are the key challenges in analyzing metabolic degradation pathways of this compound?

- Phase I Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) may oxidize the furan ring or N-butyl chain. Use hepatic microsomal assays with LC-MS/MS to identify hydroxylated or epoxide metabolites .

- Phase II Conjugation : Monitor glucuronidation or sulfation using UDP-glucuronosyltransferase inhibitors .

- Artifact Prevention : Stabilize reactive metabolites (e.g., furan epoxides) with glutathione trapping agents .

Q. How should researchers address contradictory data in stability studies under varying pH conditions?

Contradictions often arise from hydrolysis susceptibility:

Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) in receptor binding assays?

- Analog Synthesis : Modify the N-butyl chain (e.g., tert-butyl, isobutyl) and furan substituents (e.g., methyl, nitro groups) .

- Biological Assays : Test analogs against target receptors (e.g., GPCRs or ion channels) using radioligand binding or calcium flux assays.

- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC values .

Q. How can computational modeling predict potential off-target interactions?

- Pharmacophore Mapping : Align the compound’s functional groups with known ligands (e.g., kinase inhibitors or neurotransmitter analogs).

- Molecular Dynamics Simulations : Simulate binding to off-target proteins (≥100 ns trajectories) to assess stability .

- ADMET Prediction : Use tools like SwissADME to forecast blood-brain barrier permeability or hERG channel liability .

Q. What methodologies are critical for detecting trace impurities in synthetic batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.